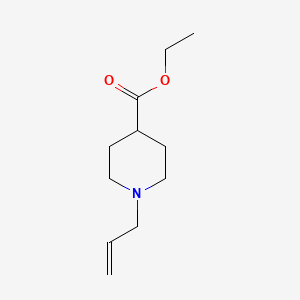

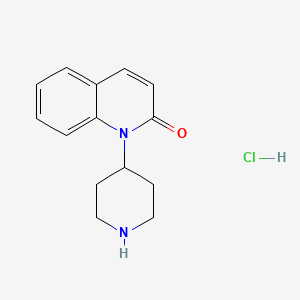

![molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2](/img/structure/B1391833.png)

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Descripción general

Descripción

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (MPPC) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 151-153 °C. MPPC has been extensively studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Cancer Therapy

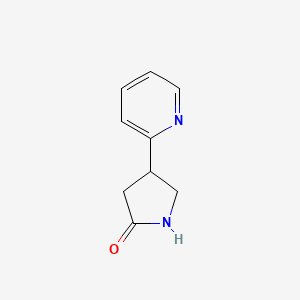

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The method of application involves the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives and testing their inhibitory activity against FGFRs . One of the compounds, 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Immunomodulation

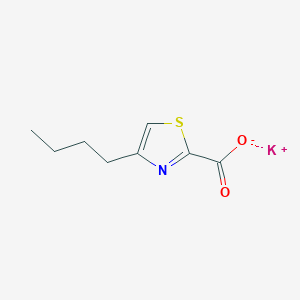

1H-pyrrolo[2,3-b]pyridine derivatives have also been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The method of application involves the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position, and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Antiviral Activity

Pyridine-containing compounds, which include 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied for their potential antiviral activities . The specific methods of application and outcomes would depend on the type of virus targeted and the specific compound used.

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives, a related class of compounds, have been studied for their potential antidiabetic activities . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Antimicrobial Activity

Pyridine-containing compounds have also been studied for their antimicrobial activities . These compounds could be used to target a variety of bacterial and fungal pathogens .

Antimalarial Activity

Pyridine-containing compounds have been studied for their potential antimalarial activities . The specific methods of application and outcomes would depend on the type of malaria parasite targeted and the specific compound used .

Propiedades

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEXQKGGKYDWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)